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molecular formula C7H13NO B1354514 5,5-Dimethylpiperidin-2-one CAS No. 4007-79-8

5,5-Dimethylpiperidin-2-one

Cat. No. B1354514
M. Wt: 127.18 g/mol
InChI Key: LZDUSDGRALPEID-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a cold (0° C.) stirred solution of 5,5-dimethyl-2-piperidone (30.2 g, 0.24 mol) in 475 mL of CHCl3, PCl5 (57.1 g, 0.26 mol) was added at such a rate that the temperature never exceeded 7° C. After the addition was complete, stirring was continued for 10 min. Sulfuryl chloride (96.6 g, 0.72 mol) was slowly added and the mixture was heated under reflux for 1 h. The solution was concentrated under reduced pressure. The residue was cooled in ice and diluted with 250 mL of ice-water. The product was then extracted with CHCl3 (6×250 mL) and the organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica-gel column chromatography, and then the column was eluted with CHCl3-MeOH (50:1). The titled compound was obtained as a white solid (41.3 g, 88.8%). (J. Med. Chem., 20, 1176 (1977))
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
57.1 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
96.6 g
Type
reactant
Reaction Step Two
Name
Yield
88.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][NH:6][C:5](=[O:8])C[CH2:3]1.P(Cl)(Cl)(Cl)(Cl)Cl.S(Cl)(Cl)(=O)=O.[CH:21]([Cl:24])(Cl)[Cl:22]>>[Cl:22][C:21]1([Cl:24])[CH2:1][C:2]([CH3:9])([CH3:3])[CH2:7][NH:6][C:5]1=[O:8]

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
CC1(CCC(NC1)=O)C
Name
Quantity
57.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
475 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
96.6 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate that the temperature never exceeded 7° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled in ice
ADDITION
Type
ADDITION
Details
diluted with 250 mL of ice-water
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with CHCl3 (6×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with CHCl3-MeOH (50:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1(C(NCC(C1)(C)C)=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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